molecular formula C8H14ClN B6224417 4-(prop-1-yn-1-yl)piperidine hydrochloride CAS No. 2763755-17-3

4-(prop-1-yn-1-yl)piperidine hydrochloride

Cat. No. B6224417
CAS RN: 2763755-17-3
M. Wt: 159.7
InChI Key:
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Description

4-(prop-1-yn-1-yl)piperidine hydrochloride, also known as 4-PIP, is an organic compound composed of a piperidine ring covalently bound to a prop-1-yn-1-yl functional group. It is a valuable and versatile compound that has many potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-(prop-1-yn-1-yl)piperidine hydrochloride depends on its application. For example, when used as an opioid receptor agonist, 4-(prop-1-yn-1-yl)piperidine hydrochloride binds to the opioid receptor, activating it and causing the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. When used as an inhibitor of enzymes involved in cancer, 4-(prop-1-yn-1-yl)piperidine hydrochloride binds to the enzyme and blocks its activity, preventing the production of cancer-causing molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(prop-1-yn-1-yl)piperidine hydrochloride depend on its application. When used as an opioid receptor agonist, 4-(prop-1-yn-1-yl)piperidine hydrochloride can cause analgesia, sedation, and respiratory depression. When used as an enzyme inhibitor, 4-(prop-1-yn-1-yl)piperidine hydrochloride can prevent the production of cancer-causing molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(prop-1-yn-1-yl)piperidine hydrochloride in lab experiments include its availability, low cost, and versatility. It is also relatively easy to synthesize and store. The main limitation of using 4-(prop-1-yn-1-yl)piperidine hydrochloride in lab experiments is that it is toxic and should be handled with caution.

Future Directions

The potential future directions for 4-(prop-1-yn-1-yl)piperidine hydrochloride include its use as a scaffold in the synthesis of drugs for the treatment of cancer, neurological disorders, and other diseases. In addition, 4-(prop-1-yn-1-yl)piperidine hydrochloride could be used in the development of fluorescent probes for imaging applications, and as a chiral building block in the synthesis of biologically active compounds. 4-(prop-1-yn-1-yl)piperidine hydrochloride could also be used as a starting material for the synthesis of novel compounds with potential therapeutic applications.

Synthesis Methods

4-(prop-1-yn-1-yl)piperidine hydrochloride can be synthesized in two steps. The first step is the synthesis of the prop-1-yn-1-yl functional group, which is achieved through the reaction of prop-1-yn-1-ol with a base such as sodium hydride. The second step is the reaction of the prop-1-yn-1-yl functional group with piperidine in the presence of a Lewis acid catalyst, such as zinc chloride. The resulting product is 4-(prop-1-yn-1-yl)piperidine hydrochloride hydrochloride.

Scientific Research Applications

4-(prop-1-yn-1-yl)piperidine hydrochloride has a wide range of applications in scientific research. It has been used as a chiral building block in the synthesis of biologically active compounds, such as opioid receptor agonists and antagonists. It has also been used as a scaffold in the synthesis of inhibitors of enzymes involved in cancer and other diseases. In addition, 4-(prop-1-yn-1-yl)piperidine hydrochloride has been used in the synthesis of fluorescent probes for imaging applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(prop-1-yn-1-yl)piperidine hydrochloride involves the reaction of propargylamine with piperidine followed by hydrochloric acid treatment.", "Starting Materials": [ "Propargylamine", "Piperidine", "Hydrochloric acid" ], "Reaction": [ "Add propargylamine to piperidine in a reaction flask", "Stir the mixture at room temperature for several hours", "Add hydrochloric acid to the reaction mixture to form 4-(prop-1-yn-1-yl)piperidine hydrochloride", "Filter the resulting solid and wash with cold water", "Dry the product under vacuum" ] }

CAS RN

2763755-17-3

Product Name

4-(prop-1-yn-1-yl)piperidine hydrochloride

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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